3-[(2-Methoxyphenyl)methylidene]-2,3-dihydro-4H-1-benzopyran-4-one
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Overview
Description
3-[(2-Methoxyphenyl)methylidene]-2,3-dihydro-4H-1-benzopyran-4-one is an organic compound that belongs to the class of benzopyrans. This compound is characterized by its unique structure, which includes a methoxyphenyl group attached to a benzopyran ring system. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-Methoxyphenyl)methylidene]-2,3-dihydro-4H-1-benzopyran-4-one typically involves the condensation of 2-methoxybenzaldehyde with 4-hydroxycoumarin. The reaction is usually carried out in the presence of a base such as piperidine or pyridine, which acts as a catalyst. The reaction mixture is heated under reflux conditions for several hours to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-[(2-Methoxyphenyl)methylidene]-2,3-dihydro-4H-1-benzopyran-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are used under controlled conditions to achieve substitution.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro derivatives with reduced double bonds.
Substitution: Halogenated or nitrated derivatives depending on the reagents used.
Scientific Research Applications
3-[(2-Methoxyphenyl)methylidene]-2,3-dihydro-4H-1-benzopyran-4-one has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[(2-Methoxyphenyl)methylidene]-2,3-dihydro-4H-1-benzopyran-4-one involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
- 2-[(2-Methoxyphenyl)methylidene]-1,3-dihydro-4H-1-benzopyran-4-one
- 3-[(2-Hydroxyphenyl)methylidene]-2,3-dihydro-4H-1-benzopyran-4-one
- 3-[(2-Ethoxyphenyl)methylidene]-2,3-dihydro-4H-1-benzopyran-4-one
Uniqueness
3-[(2-Methoxyphenyl)methylidene]-2,3-dihydro-4H-1-benzopyran-4-one is unique due to its specific methoxy substitution, which can influence its chemical reactivity and biological activity. The presence of the methoxy group can enhance its solubility and interaction with biological targets, making it a compound of interest for further research .
Properties
CAS No. |
71972-46-8 |
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Molecular Formula |
C17H14O3 |
Molecular Weight |
266.29 g/mol |
IUPAC Name |
3-[(2-methoxyphenyl)methylidene]chromen-4-one |
InChI |
InChI=1S/C17H14O3/c1-19-15-8-4-2-6-12(15)10-13-11-20-16-9-5-3-7-14(16)17(13)18/h2-10H,11H2,1H3 |
InChI Key |
XRZKQIKCBJVGTF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C=C2COC3=CC=CC=C3C2=O |
Origin of Product |
United States |
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